REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[CH2:4]Cl.[N-:11]=[N+:12]=[N-:13].[Na+].O.C1CCCCC1>CS(C)=O>[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[CH2:4][N:11]=[N+:12]=[N-:13] |f:1.2|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(CCl)C(=CC=C1)F
|
Name
|
|
Quantity
|
0.09 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirring at 20-25° C. during 4 h.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction was left
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CN=[N+]=[N-])C(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.21 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 100.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |